2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a tetrahydrofuran ring, a thienopyrazole ring, and a chlorophenoxy group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also contains a thienopyrazole ring, which is a fused ring system containing sulfur and nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents .Scientific Research Applications
- Researchers have explored the use of an amino-functionalized zirconium-based metal-organic framework (MOF) called UiO-66-NH2 for the rapid removal of MCPA from aqueous solutions .
Adsorption of 2-Methyl-4-Chlorophenoxy Acetic Acid (MCPA)
Thioether Derivatives Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c1-22(2,31-15-7-5-14(23)6-8-15)21(29)25-20-17-12-32-13-18(17)26-27(20)11-19(28)24-10-16-4-3-9-30-16/h5-8,16H,3-4,9-13H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDARUPKAOJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3CCCO3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide |
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